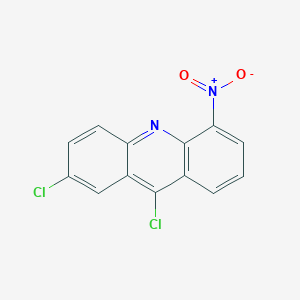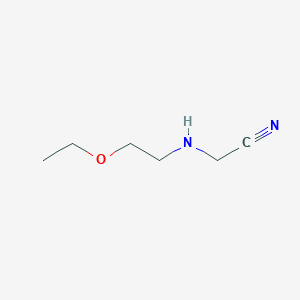
2,9-Dichloro-5-nitroacridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,9-Dichloro-5-nitroacridine is a heterocyclic aromatic compound with the molecular formula C₁₃H₆Cl₂N₂O₂. It belongs to the acridine family, which is known for its diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry. Acridines are characterized by their three-ring structure, which includes nitrogen atoms, making them versatile for various chemical modifications and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dichloro-5-nitroacridine typically involves the nitration and chlorination of acridine derivatives. One common method includes the following steps:
Nitration: Acridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Chlorination: The nitrated acridine is then subjected to chlorination using reagents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to introduce chlorine atoms at the 2 and 9 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are used for the nitration and chlorination steps.
Purification: The crude product is purified using recrystallization or chromatography techniques to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
2,9-Dichloro-5-nitroacridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2 and 9 positions can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride (SnCl₂).
Common Reagents and Conditions
Substitution: Reagents such as potassium carbonate (K₂CO₃) and dimethylformamide (DMF) are commonly used for nucleophilic substitution reactions.
Reduction: Catalytic hydrogenation or chemical reduction using SnCl₂ in acidic conditions is employed for the reduction of the nitro group.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields 2,9-dichloro-5-aminoacridine.
Substituted Acridines: Nucleophilic substitution reactions yield various substituted acridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,9-Dichloro-5-nitroacridine has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of antimalarial and anticancer agents. Acridine derivatives have shown promising activity against various cancer cell lines and malaria parasites.
Biological Studies: Due to its ability to intercalate with DNA, it is used in studies related to DNA-binding and as a fluorescent probe for nucleic acid staining.
Material Science: Acridine derivatives are used in the development of organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,9-Dichloro-5-nitroacridine primarily involves its interaction with DNA. The planar structure of acridine allows it to intercalate between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription processes. This intercalation is facilitated by π-π stacking interactions and hydrogen bonding. The compound’s ability to intercalate with DNA makes it a potent antitumor and antimicrobial agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,9-Dichloroacridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitroacridine: Lacks the chlorine atoms, which affects its chemical reactivity and biological activity.
9-Aminoacridine: Contains an amino group instead of a nitro group, leading to different biological activities and applications.
Uniqueness
2,9-Dichloro-5-nitroacridine is unique due to the presence of both nitro and chloro substituents, which enhance its reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical modifications, making it valuable in medicinal chemistry and material science.
Eigenschaften
CAS-Nummer |
670241-56-2 |
|---|---|
Molekularformel |
C13H6Cl2N2O2 |
Molekulargewicht |
293.10 g/mol |
IUPAC-Name |
2,9-dichloro-5-nitroacridine |
InChI |
InChI=1S/C13H6Cl2N2O2/c14-7-4-5-10-9(6-7)12(15)8-2-1-3-11(17(18)19)13(8)16-10/h1-6H |
InChI-Schlüssel |
JCUQKVAROIZEMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C3C=CC(=CC3=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride](/img/structure/B12941839.png)



![[(5-Chloro-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12941854.png)




![1,3-Bis(4-methoxyphenyl)imidazo[1,5-a]pyridine](/img/structure/B12941891.png)
![2-Methoxy-7-methyl-17-oxa-7-azatetracyclo[12.2.1.05,16.010,15]heptadeca-1,3,5(16),10-tetraen-12-ol](/img/structure/B12941893.png)
![Benzaldehyde, 3-[[[4-(3,5-dimethyl-1H-pyrazol-1-YL)-1-phthalazinyl]thio]methyl]-4-methoxy-](/img/structure/B12941897.png)


